![molecular formula C22H27N3O3S2 B2825992 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide CAS No. 2097861-04-4](/img/structure/B2825992.png)
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide
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Description
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide is a useful research compound. Its molecular formula is C22H27N3O3S2 and its molecular weight is 445.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Recent studies have focused on synthesizing derivatives of benzothiazole and benzimidazole, demonstrating significant biological activities, including antibacterial, antifungal, and antitumor effects. These compounds, including those similar in structure to the one , have been synthesized through various chemical reactions and tested for their biological activities against a range of microbial strains and cancer cell lines (Devi, Shahnaz, & Prasad, 2022; Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Antitumor Evaluation
Specific derivatives of benzothiazole have shown considerable anticancer activity against various cancer cell lines, underscoring the potential therapeutic applications of these compounds in oncology. The synthesis and biological evaluation of these molecules involve advanced techniques to assess their efficacy and selectivity towards different types of cancer cells (Yurttaş, Tay, & Demirayak, 2015).
Drug Development and Molecular Interaction
The research also extends to the development of drugs targeting specific cellular mechanisms, such as glutaminase inhibitors for cancer treatment. These studies not only provide insights into the compound's potential therapeutic applications but also highlight the importance of molecular modifications to enhance drug-like properties and biological activities (Shukla et al., 2012).
Molecular Degradation and Stability
Understanding the stability and degradation behavior of such compounds under various conditions is crucial for drug development. Studies have explored the stability of similar molecules under different conditions, providing valuable information for the formulation and storage of potential drug candidates (Bhattacharyya et al., 2015).
properties
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-16(2)29-19-11-7-17(8-12-19)15-22(26)23-13-14-24-20-5-3-4-6-21(20)25(18-9-10-18)30(24,27)28/h3-8,11-12,16,18H,9-10,13-15H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXOFJMVFQEEDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.